molecular formula C7H14O3 B13902347 Ethyl 4-methoxybutanoate CAS No. 69243-09-0

Ethyl 4-methoxybutanoate

Cat. No.: B13902347
CAS No.: 69243-09-0
M. Wt: 146.18 g/mol
InChI Key: UVDARLMCNXCOGS-UHFFFAOYSA-N
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Description

Ethyl 4-methoxybutanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from butanoic acid and methanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry. Its chemical structure consists of a butanoate backbone with an ethoxy group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methoxybutanoate can be synthesized through the esterification of 4-methoxybutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methoxybutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-methoxybutanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: 4-methoxybutanoic acid and ethanol.

    Reduction: 4-methoxybutanol.

    Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

Ethyl 4-methoxybutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-methoxybutanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce 4-methoxybutanoic acid and ethanol. These products can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Ethyl 4-methoxybutanoate can be compared with other similar esters such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl butanoate: Lacks the methoxy group, resulting in different chemical properties and applications.

    Ethyl 3-methoxybutanoate: The methoxy group is attached to the third carbon instead of the fourth, leading to different reactivity and uses.

Uniqueness: this compound is unique due to the presence of the methoxy group at the fourth carbon position, which imparts distinct chemical and physical properties compared to other esters.

Properties

IUPAC Name

ethyl 4-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-10-7(8)5-4-6-9-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDARLMCNXCOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313425
Record name Ethyl 4-methoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69243-09-0
Record name Ethyl 4-methoxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69243-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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